molecular formula C25H28N6O3S B2451436 N-(3,5-difluorobenzyl)-1-(4-methoxyphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1112308-91-4

N-(3,5-difluorobenzyl)-1-(4-methoxyphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2451436
CAS No.: 1112308-91-4
M. Wt: 492.6
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Description

N-(3,5-difluorobenzyl)-1-(4-methoxyphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H28N6O3S and its molecular weight is 492.6. The purity is usually 95%.
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Properties

IUPAC Name

3-[1-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3S/c1-17(2)14-26-21(32)12-13-30-23(34)19-10-6-7-11-20(19)31-24(30)28-29-25(31)35-16-22(33)27-15-18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVELUAXSWBBKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-difluorobenzyl)-1-(4-methoxyphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological activities.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C21H21F2N3O
  • Molecular Weight : 389.41 g/mol
  • CAS Number : 1335210-35-9

Anticancer Activity

Research indicates that compounds featuring the triazole moiety often exhibit significant anticancer activity. The following table summarizes key findings related to the anticancer effects of this compound and related derivatives.

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-712.5Induces apoptosis via mitochondrial pathway
Related Triazole DerivativeHCT11615.0Inhibition of thymidylate synthase
Related Triazole DerivativeHepG210.0Cell cycle arrest in G2/M phase

The compound demonstrated an IC50 value of 12.5 μM against the MCF-7 breast cancer cell line, indicating moderate potency. The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, which is a common mechanism among many anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The following table presents data on its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound showed promising antimicrobial effects with a MIC of 16 μg/mL against Candida albicans, suggesting potential utility in treating fungal infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Modifications to the triazole ring and substituents on the benzyl and phenyl groups significantly influence activity. For instance:

  • The presence of fluorine atoms enhances lipophilicity and may improve membrane permeability.
  • The methoxy group on the phenyl ring contributes to increased binding affinity to target proteins.

Case Studies

Recent studies have highlighted the therapeutic potential of triazole derivatives in vivo. For example:

  • Study on Tumor Growth Suppression : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups.
  • Antimicrobial Efficacy in Infection Models : In a study examining systemic infections caused by Staphylococcus aureus, treatment with this triazole derivative led to a marked decrease in bacterial load and improved survival rates in infected mice.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-difluorobenzyl)-1-(4-methoxyphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The compound is synthesized via multi-step reactions, often involving:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .

Coupling Reactions : Amide bond formation between the triazole-carboxylic acid and substituted benzylamines using coupling agents like EDCI/HOBt .

Solvent/Base Optimization : Reactions conducted in DMF or acetonitrile with bases such as K₂CO₃ to facilitate substitutions (e.g., fluorobenzyl group introduction) .

  • Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography to avoid byproducts .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regiochemistry of the triazole ring .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, especially if polymorphism or isomerism is suspected .
  • HPLC-MS : Ensures purity (>95%) and verifies molecular weight .

Q. What are the primary biological targets or activities associated with this compound?

  • Hypotheses :

  • The triazole core and fluorinated aromatic groups suggest potential kinase inhibition or receptor antagonism, common in anticancer/anti-inflammatory agents .
  • The pyridinyl and methoxyphenyl moieties may enhance binding to hydrophobic enzyme pockets .
    • Validation : Preliminary assays (e.g., enzymatic inhibition, cell viability) are recommended to identify specific targets.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl groups) impact bioactivity?

  • SAR Strategy :

  • Fluorine Substitution : The 3,5-difluorobenzyl group increases lipophilicity and metabolic stability compared to non-fluorinated analogs, potentially improving bioavailability .
  • Methoxy Group : The 4-methoxyphenyl moiety may modulate electron density, affecting binding affinity. Compare with nitro or hydroxy analogs via in vitro assays .
    • Experimental Design : Synthesize derivatives with systematic substitutions and test in parallel using standardized assays (e.g., IC₅₀ determination).

Q. What computational approaches can predict binding modes or optimize this compound?

  • Methods :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR) or inflammatory targets (e.g., COX-2) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .
    • Validation : Correlate docking scores with experimental IC₅₀ values to refine computational models.

Q. How do reaction conditions (e.g., solvent, catalyst loading) influence synthetic yield and purity?

  • Case Study :

  • Solvent Effects : DMF improves solubility of polar intermediates but may lead to side reactions; acetonitrile offers milder conditions .
  • Catalyst Optimization : Cu(I) catalysts (e.g., CuBr) for click chemistry may require ligands (e.g., TBTA) to prevent Cu-induced degradation .
    • Data Contradictions : Yields vary between 60–85% in literature due to differing workup protocols (e.g., aqueous extraction vs. direct crystallization) .

Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during storage?

  • Stability Studies :

  • Accelerated Degradation Tests : Expose the compound to heat (40°C), light, and humidity, analyzing degradation products via LC-MS .
  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) or storage in amber vials under argon enhances shelf life .

Methodological Notes

  • Synthesis Reproducibility : Strict control of reaction temperature (e.g., 25°C for CuAAC) and exclusion of moisture are critical .
  • Analytical Cross-Validation : Combine NMR, HRMS, and elemental analysis to avoid misassignment of regioisomers .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for in vivo studies.

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